Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a heterocyclic compound featuring a benzothiazole moiety fused to a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core. The benzothiazole group (C₇H₄NS) is linked via a methanone bridge to the spirocyclic system (C₉H₁₆NO₂), resulting in the molecular formula C₁₇H₁₈N₂O₃S and a molecular weight of 330.40 g/mol.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-15(12-2-3-13-14(10-12)22-11-17-13)18-6-4-16(5-7-18)20-8-1-9-21-16/h2-3,10-11H,1,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZGOXSYJHYDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate spirocyclic intermediates. One common method includes the reaction of 2-amino benzothiazole with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogenating agents such as chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Key Observations:
Spirocyclic Core Variations: The target compound shares the 1,5-dioxa-9-azaspiro[5.5]undecane core with compounds in and but differs in substituents. For example, ’s compound replaces benzothiazole with benzyl and phenyl groups, reducing polarity .
Benzothiazole Derivatives: Compound 7q () shares the benzothiazole moiety but incorporates a thioether-linked amide chain, enhancing solubility and anticancer activity .
Functional Group Impact :
- Methanesulfonylphenyl () and chloropyridine () substituents introduce electron-withdrawing groups, altering electronic properties and metabolic stability .
Biological Activity
Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound characterized by its unique structural features, including a benzothiazole moiety and a spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with spirocyclic intermediates. Common methods include reactions under acidic or basic conditions to yield the desired product with high purity and yield . The molecular formula is with a molecular weight of 318.4 g/mol .
Antimicrobial Activity
Research indicates that compounds with a benzothiazole scaffold exhibit significant antimicrobial properties. Specifically, Benzo[d]thiazol-6-yl derivatives have been shown to inhibit quorum sensing in gram-negative bacteria, which is crucial for their virulence and biofilm formation .
Table 1: Antimicrobial Activity Summary
| Compound | Target Organism | Activity Type | Reference |
|---|---|---|---|
| Benzo[d]thiazol derivatives | E. coli | Inhibition of QS | |
| Similar benzothiazole compounds | Various fungi | Antifungal |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For instance, studies on related benzothiazole derivatives demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. Notably, some compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole derivative A | HepG2 | 2.38 | |
| Benzothiazole derivative B | HCT116 | 1.54 | |
| Benzothiazole derivative C | MCF7 | 4.52 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
Antimicrobial Mechanism:
- Quorum Sensing Inhibition: Disruption of bacterial communication pathways.
- Enzyme Inhibition: Targeting specific enzymes essential for bacterial survival.
Anticancer Mechanism:
- EGFR Inhibition: Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which plays a role in cell proliferation.
- Apoptosis Induction: Assessment via annexin V-FITC staining indicates increased apoptosis in treated cancer cells.
- Cell Cycle Arrest: Studies reveal that these compounds can induce cell cycle arrest at various phases, contributing to their antiproliferative effects .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical and preclinical settings:
- Study on Anticancer Effects: A series of benzothiazole compounds were synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxicity against multiple cancer cell lines while sparing normal cells .
- Antimicrobial Evaluation: Another study focused on the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria, showcasing their potential as new therapeutic agents in combating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone?
- Methodology : Multi-step synthesis typically involves:
- Acylation : Reacting benzo[d]thiazole derivatives with activated carbonyl reagents (e.g., acyl chlorides) under inert conditions .
- Spirocyclization : Using catalysts like Lewis acids (e.g., BF₃·Et₂O) to facilitate ring closure. Solvent choice (e.g., DCM or THF) and temperature (0–60°C) significantly impact yields .
- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .
- Optimization : Systematic variation of reaction time, stoichiometry, and monitoring via TLC/HPLC ensures reproducibility. For example, refluxing in DMF for 4–6 hours improves coupling efficiency .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the spirocyclic oxygen/nitrogen atoms (δ 3.5–4.5 ppm for ethers, δ 2.8–3.2 ppm for amines) and benzothiazole protons (δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z 373.4 [M+H]⁺ for related analogs) .
- Crystallography : Single-crystal X-ray diffraction resolves spirocyclic geometry and torsion angles, critical for validating stereochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model thermochemical properties (e.g., bond dissociation energies) with <3 kcal/mol error .
- Applications :
- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carbonyl carbons in methanone moiety) .
- Solvation Effects : Use implicit solvent models (e.g., PCM) to predict solubility and stability in aqueous/organic media .
Q. What strategies resolve contradictions in reported pharmacological data for spirocyclic benzothiazole derivatives?
- Case Study : Discrepancies in GABA receptor binding affinities may arise from:
- Assay Variability : Standardize cell-based vs. radioligand displacement assays (e.g., using HEK293 cells expressing human GABAₐ receptors) .
- Structural Analog Comparison : Compare substituent effects (Table 1).
| Analog Modification | Biological Activity (IC₅₀, nM) | Key Reference |
|---|---|---|
| Benzo[d]thiazol-6-yl moiety | 120 ± 15 (GABAₐ) | |
| 4-Aryl spirocyclic variants | 85 ± 10 (GABAₐ) | |
| Fluorinated azaspiro analogs | 45 ± 5 (GABAₐ) |
- Statistical Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Stepwise Approach :
Core Modifications : Synthesize analogs with variations in the benzothiazole (e.g., 6-Cl or 6-OCH₃ substituents) and spirocyclic rings (e.g., 1,4-thiazepane vs. 1,5-dioxa) .
Functional Group Replacement : Replace methanone with thioketone or amide groups to assess hydrogen-bonding effects .
Bioassays : Test analogs against target enzymes/receptors (e.g., kinase inhibition, MIC for antimicrobial activity) using dose-response curves .
Q. What experimental protocols assess stability and solubility under physiological conditions?
- Stability :
- pH Profiling : Incubate compound in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (>200°C typical for spirocycles) .
- Solubility :
- Shake-Flask Method : Measure equilibrium solubility in PBS, DMSO, and simulated gastric fluid .
- Co-Solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
Methodological Notes
- Contradiction Mitigation : Cross-validate computational predictions (DFT) with experimental spectroscopic/kinetic data to resolve discrepancies in reaction mechanisms .
- Data Reproducibility : Publish detailed synthetic protocols (e.g., CAS registry numbers for intermediates, exact catalyst loadings) to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
